molecular formula C17H12ClFO3 B2510399 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 848868-40-6

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2510399
CAS No.: 848868-40-6
M. Wt: 318.73
InChI Key: XCTKIYBJURZWBZ-SXGWCWSVSA-N
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Description

(Z)-2-(2-Chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2, featuring a 2-chloro-6-fluorophenyl group, and an ethoxy substitution at position 6 of the benzofuran core. This compound belongs to the aurone family, known for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-2-21-10-6-7-11-15(8-10)22-16(17(11)20)9-12-13(18)4-3-5-14(12)19/h3-9H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTKIYBJURZWBZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6-ethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of derivatives with enhanced pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared to structurally related benzofuran-3(2H)-ones with modifications in the benzylidene substituent, substitutions at positions 6 and 7, and functional group variations. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Benzofuran-3(2H)-ones
Compound Name Benzylidene Substituent Position 6 Position 7 Molecular Weight Key Notes
Target Compound 2-Chloro-6-fluoro Ethoxy - 334.75* Enhanced lipophilicity due to ethoxy group
(Z)-2-(2-Chloro-6-fluorobenzylidene)-6-hydroxy-... 2-Chloro-6-fluoro Hydroxy - 306.68 Inhibits endoplasmic reticulum stress (IC₅₀ = 1.2 μM)
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-... 2-Fluoro Hydroxy Methyl 298.28 Commercialized for medicinal use; increased steric hindrance
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-... 2,4-Dichloro Hydroxy - 323.15 Higher halogen content may improve target binding
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxy-... 3,4-Dihydroxy Hydroxy - 286.23 Polyphenolic structure enhances hydrogen bonding potential
(Z)-7-[(Dimethylamino)methyl]-2-(2-fluoro... 2-Fluoro Hydroxy Dimethylaminomethyl 343.36 Amino group improves solubility and pharmacokinetics
(Z)-2-(2,5-Dimethoxybenzylidene)-6-hydroxy-... 2,5-Dimethoxy Hydroxy - 298.29 Methoxy groups alter electronic properties and solubility

*Calculated molecular weight based on formula C₁₇H₁₁ClF₂O₃.

Impact of Substituents on Properties and Bioactivity

In contrast, the 2,4-dichloro analog () may exhibit stronger binding to hydrophobic pockets but reduced solubility. Hydroxy/Methoxy Groups: The 3,4-dihydroxy analog () participates in hydrogen bonding, crucial for interactions with biological targets like kinases or oxidoreductases . The 2,5-dimethoxy derivative () offers enhanced metabolic stability compared to hydroxylated analogs.

Position 6 Substitution: Ethoxy vs. However, the hydroxy group in SR-F-125 () enables hydrogen bonding, contributing to its endoplasmic reticulum inhibitory activity .

Position 7 Substitution: Aminoalkyl Groups: Compounds with dimethylaminomethyl () or dipropylaminomethyl () groups exhibit improved solubility and may act as prodrugs. These groups also introduce basicity, which can influence tissue distribution.

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, with a focus on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C17H16ClF O3. It features a benzofuran core substituted with a chloro and fluorine atom, which may enhance its biological activity through various mechanisms.

Structural Characteristics

PropertyValue
Molecular FormulaC17H16ClF O3
Molecular Weight324.76 g/mol
SMILESCC(C=CC1=CC=CC=C1)C(=O)C=C(C2=CC=COC2)ClF
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the condensation reaction of 2-chloro-6-fluorobenzaldehyde with ethyl 6-hydroxybenzofuran-3-carboxylate. The reaction conditions often include the use of acid catalysts under reflux conditions to facilitate the formation of the desired product.

Antiviral Activity

Recent studies have indicated that derivatives containing the 2-chloro-6-fluorobenzylidene moiety exhibit significant antiviral properties. For instance, compounds with similar structural features have shown activity against HIV-1, demonstrating potential for further development as antiviral agents . The presence of the chloro and fluorine substituents is believed to enhance binding affinity to viral targets.

Antitumor Activity

The compound has also been evaluated for antitumor activity. Preliminary assays suggest that it may inhibit tumor cell proliferation through apoptosis induction mechanisms. In vitro studies using various cancer cell lines have reported IC50 values in the micromolar range, indicating moderate potency .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased cell death in cancerous tissues.

Case Studies

  • Antiviral Efficacy : A study comparing various derivatives found that those with the 2-chloro-6-fluorobenzylidene structure significantly inhibited HIV reverse transcriptase, suggesting a potential role as a therapeutic agent against HIV infections .
  • Antitumor Potential : In a recent study focusing on breast cancer cell lines, this compound demonstrated notable cytotoxicity, leading researchers to explore its mechanism further .

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